molecular formula C5H4N4O B026932 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile CAS No. 109831-83-6

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No. B026932
M. Wt: 136.11 g/mol
InChI Key: GKNRELVWAMNDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, also known as DHPM, is a heterocyclic compound that has gained popularity in recent years due to its versatile applications in scientific research. DHPM is synthesized using various methods, and its biochemical and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives varies depending on the compound's pharmacological activity. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with receptors. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to inhibit dihydrofolate reductase, which is essential for DNA synthesis in cancer cells. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to modulate voltage-gated calcium channels, which play a crucial role in neurotransmitter release.

Biochemical And Physiological Effects

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to have diverse biochemical and physiological effects. For example, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been shown to reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer several advantages for lab experiments. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives are easy to synthesize, and their structure can be easily modified to develop novel compounds. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer good solubility in various solvents, which is crucial for drug development. However, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also have limitations, including low bioavailability, poor stability, and toxicity concerns.

Future Directions

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer vast potential for future research. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives also offer potential as imaging agents for various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a versatile compound that has gained popularity in recent years due to its diverse applications in scientific research. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives offer potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents, among others. The synthesis method of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been optimized to yield high purity and yield. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have diverse biochemical and physiological effects and offer advantages and limitations for lab experiments. Future research directions include developing novel 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives with enhanced pharmacological activities, improving the bioavailability and stability of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives, and studying the mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives in more detail.

Synthesis Methods

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an aldehyde, and a cyanoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

Scientific Research Applications

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been extensively used in scientific research, particularly in drug discovery and development. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have shown potential as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents. 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have also been studied for their potential as anti-diabetic, anti-tubercular, and anti-oxidant agents. The unique structure of 6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile allows for the development of novel compounds with diverse pharmacological activities.

properties

CAS RN

109831-83-6

Product Name

6-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

4-amino-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C5H4N4O/c6-1-3-4(7)8-2-9-5(3)10/h2H,(H3,7,8,9,10)

InChI Key

GKNRELVWAMNDAS-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)C#N

SMILES

C1=NC(=C(C(=O)N1)C#N)N

Canonical SMILES

C1=NC(=O)C(=C(N1)N)C#N

synonyms

5-Pyrimidinecarbonitrile, 6-amino-1,4-dihydro-4-oxo- (9CI)

Origin of Product

United States

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